molecular formula C22H15F3N6S B11052923 5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B11052923
M. Wt: 452.5 g/mol
InChI Key: RNKPBCIYZUSZIV-UHFFFAOYSA-N
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Description

5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a pyridine moiety, and a triazole-thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions The process begins with the preparation of the benzimidazole and pyridine intermediates, followed by their coupling through a series of nucleophilic substitution and cyclization reactions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry and automated synthesis may also be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The aromatic rings and heterocycles can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound’s chemical reactivity makes it useful in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
  • **5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol
  • **5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

The uniqueness of 5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol lies in its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H15F3N6S

Molecular Weight

452.5 g/mol

IUPAC Name

3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C22H15F3N6S/c23-22(24,25)14-7-1-3-10-17(14)31-19(28-29-21(31)32)13-30-18-11-4-2-8-15(18)27-20(30)16-9-5-6-12-26-16/h1-12H,13H2,(H,29,32)

InChI Key

RNKPBCIYZUSZIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NNC2=S)CN3C4=CC=CC=C4N=C3C5=CC=CC=N5

Origin of Product

United States

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